molecular formula C26H22N2O4 B11076870 methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate

Cat. No.: B11076870
M. Wt: 426.5 g/mol
InChI Key: VNISJBYBBCRBMN-RCCKNPSSSA-N
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Description

Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is a complex organic compound with a molecular formula of C25H22N2O4 This compound is characterized by its unique structure, which includes a cyano group, a benzyl ether, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of automated reactors, high-throughput screening, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The cyano group and benzyl ether moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2E)-2-cyano-3-{4-[(4-methylbenzyl)oxy]phenyl}prop-2-enoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group and benzyl ether moiety differentiates it from other similar compounds, making it a valuable compound for various applications .

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 2-[[(E)-2-cyano-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-18-7-9-20(10-8-18)17-32-22-13-11-19(12-14-22)15-21(16-27)25(29)28-24-6-4-3-5-23(24)26(30)31-2/h3-15H,17H2,1-2H3,(H,28,29)/b21-15+

InChI Key

VNISJBYBBCRBMN-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3C(=O)OC

Origin of Product

United States

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